![molecular formula C20H12BrF3N4O B6323968 N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 950738-61-1](/img/structure/B6323968.png)
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as 3-(3-bromopyrazol-1-ylphenyl)-3-(trifluoromethyl)benzamide, is an important compound in medicinal chemistry. It is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation A body of research has explored the synthesis and potential biological applications of various pyrazolopyrimidines derivatives, including compounds structurally related to N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide. These compounds have been evaluated for their anticancer and anti-inflammatory properties, as well as their role as anti-5-lipoxygenase agents. For instance, novel series of pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines and their ability to inhibit 5-lipoxygenase, indicating potential therapeutic applications in cancer and inflammation-related diseases (Rahmouni et al., 2016).
Antimicrobial and Antiviral Activities Further studies have focused on the antimicrobial and antiviral activities of these derivatives. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against the H5N1 strain of influenza A virus, suggesting a promising avenue for developing new antiviral agents (Hebishy et al., 2020). Additionally, other derivatives have demonstrated antimicrobial activity against resistant strains of bacteria, presenting a potential solution to the growing problem of antibiotic resistance (Sheikhi-Mohammareh et al., 2020).
Cognitive Impairment and Neurodegenerative Diseases Some pyrazolopyrimidinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other neurodegenerative or neuropsychiatric disorders (Li et al., 2016). This highlights the compound's potential utility in the treatment of central nervous system disorders.
Eigenschaften
IUPAC Name |
N-[3-(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N4O/c21-16-11-26-28-17(7-8-25-18(16)28)12-3-2-6-15(10-12)27-19(29)13-4-1-5-14(9-13)20(22,23)24/h1-11H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBDVNBUUKRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC4=C(C=NN34)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.